E. coli DHFR Inhibition: ≥100‑Fold Gain Over the Unsubstituted Analogue
The 6‑azido compound was directly compared with the analogue lacking the azido substituent (2,4‑diaminoquinazoline) in a head‑to‑head E. coli DHFR inhibition assay. The azido‑bearing compound exhibited an I₅₀ value at least 100‑fold lower (i.e., more potent) than the non‑azido comparator, establishing the critical contribution of the azido group to enzyme affinity [1].
| Evidence Dimension | Inhibitory potency (I₅₀) against Escherichia coli dihydrofolate reductase |
|---|---|
| Target Compound Data | I₅₀ (exact value not reported; described as "at least a 100‑fold better inhibitor") |
| Comparator Or Baseline | 2,4‑Diaminoquinazoline (analogue lacking the 6‑azido group) |
| Quantified Difference | ≥100‑fold improvement in I₅₀ for the 6‑azido compound |
| Conditions | Inhibition of E. coli DHFR; I₅₀ measurement. Study originally published in Anticancer Drug Des. 1987. |
Why This Matters
A 100‑fold potency difference demonstrates that the azido substituent is not a passive structural feature but a dominant determinant of target engagement, making the compound indispensable for research aimed at maximizing DHFR affinity in prokaryotic systems.
- [1] Schwalbe, C.H., King, M.E., Wong, K.P., Lambert, P.A., Bliss, E.A., Stevens, M.F.G. Structural studies on bio‑active compounds. Part 9. 2,4‑Diamino‑6‑azidoquinazoline hydrochloride. Anticancer Drug Des. 1987, 2(3), 289–296. PMID: 3449092. View Source
